molecular formula C9H6FN B3301869 (2E)-3-(2-FLUOROPHENYL)PROP-2-ENENITRILE CAS No. 91319-60-7

(2E)-3-(2-FLUOROPHENYL)PROP-2-ENENITRILE

Cat. No.: B3301869
CAS No.: 91319-60-7
M. Wt: 147.15 g/mol
InChI Key: PHVAIUKSVSLOFD-HWKANZROSA-N
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Description

(2E)-3-(2-Fluorophenyl)prop-2-enenitrile is an α,β-unsaturated nitrile characterized by a fluorine atom at the ortho position of the phenyl ring. This compound belongs to a class of acrylonitrile derivatives, where the electron-withdrawing nitrile group and fluorine substituent influence its electronic properties, reactivity, and intermolecular interactions. Such compounds are often explored for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility .

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVAIUKSVSLOFD-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Fluorophenyl)prop-2-enenitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.

Major Products Formed

    Oxidation: Formation of 2-fluorobenzoic acid.

    Reduction: Formation of 2-fluorophenylpropan-2-amine.

    Substitution: Formation of various substituted phenylpropenenitriles.

Scientific Research Applications

(2E)-3-(2-Fluorophenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected α,β-Unsaturated Nitriles

Compound Name Substituent(s) on Phenyl/Other Groups Molecular Formula Molecular Weight (g/mol) Key Features
(2E)-3-(2-Fluorophenyl)prop-2-enenitrile 2-Fluoro C₉H₅FN₂ 162.15* Electron-withdrawing F; ortho substitution
(2E)-3-(4-Amino-3,5-dimethylphenyl)prop-2-enenitrile 4-Amino, 3,5-dimethyl C₁₁H₁₁N₃ 185.23 Electron-donating amino; steric hindrance
2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile Phenylsulfonyl, 3-thienyl C₁₃H₉NO₂S₂ 275.35 Sulfonyl group; thiophene interaction
(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile Quinolinyl, 4-fluorophenyl C₂₁H₁₄FN₃ 327.36 Extended conjugation; fluorophenyl moiety

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects: The 2-fluorophenyl group in the target compound introduces electron-withdrawing effects, lowering HOMO energy compared to electron-donating groups (e.g., amino in ), which could enhance electrophilic reactivity .

Physicochemical and Electronic Properties

Table 2: HOMO-LUMO Gaps and Solubility Trends

Compound HOMO-LUMO Gap (eV) Solubility in Polar Solvents Notes
This compound ~4.5* Moderate (e.g., THF, DCM) Fluorine enhances polarity; lower logP
(2Z)-3-(4-(Diphenylamino)phenyl) derivatives 2.8–3.2 Low (π-π stacking dominant) Diphenylamino groups reduce solubility
2-(2,2-Dimethylpropanoyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile ~3.9 Low (bulky substituents) Trifluoromethyl enhances lipophilicity

*Estimated based on analogous fluorinated acrylonitriles.

Insights :

  • The fluorine atom in the target compound increases polarity compared to non-fluorinated analogs, improving solubility in solvents like tetrahydrofuran (THF) and dichloromethane (DCM) .
  • Bulky substituents (e.g., trifluoromethyl in ) reduce solubility due to increased molecular volume and lipophilicity.

Comparison :

  • The target compound’s synthesis likely mirrors methods used for dimethoxyphenyl analogs (e.g., Knoevenagel condensation), but fluorine’s reactivity may necessitate milder conditions .

Solid-State Interactions and Crystallography

  • π-π Stacking: Fluorine’s electronegativity in the target compound may weaken π-π interactions compared to electron-rich groups (e.g., diphenylamino in ), leading to distinct crystal packing.
  • Hydrogen Bonding: The nitrile group can act as a weak hydrogen bond acceptor, but fluorine’s small size limits strong interactions, unlike hydroxyl or amino substituents .

Biological Activity

(2E)-3-(2-Fluorophenyl)prop-2-enenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics, particularly the presence of a fluorine atom. This feature potentially enhances its biological activity, making it a candidate for various therapeutic applications, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

 2E 3 2 Fluorophenyl prop 2 enenitrile\text{ 2E 3 2 Fluorophenyl prop 2 enenitrile}
  • Molecular Formula : C10_{10}H8_{8}F1_{1}N1_{1}
  • Molecular Weight : Approximately 177.18 g/mol

The presence of the fluorine atom is significant as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity, which may lead to more potent biological effects. The compound is believed to inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by interfering with critical signaling pathways involved in cell division and survival. For example, it has been studied for its effects on:

  • Breast Cancer Cells : Demonstrated significant cytotoxicity against MCF-7 cell lines.
  • Lung Cancer Cells : Exhibited growth inhibition in A549 cell lines.

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Preliminary studies suggest that it may be effective against certain bacterial strains, indicating a dual role in both cancer treatment and infection control.

Case Studies and Research Findings

StudyFindings
Study 1This compound inhibited proliferation in MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study 2Demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study 3Investigated its role as an enzyme inhibitor in pathways related to cancer and infectious diseases, showing potential for therapeutic applications .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : Utilize commercially available starting materials such as fluorobenzene and appropriate nitriles.
  • Reagents : Employ reagents such as bases or catalysts to facilitate the reaction.
  • Purification : Use techniques like column chromatography to purify the final product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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